molecular formula C11H16N2O3 B2834827 Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate CAS No. 2248283-84-1

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate

Cat. No. B2834827
M. Wt: 224.26
InChI Key: DOAPTFONKREDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxazole and has a cyclopropyl group attached to it. In

Mechanism Of Action

The mechanism of action of tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of certain enzymes that are involved in inflammation and pain.

Biochemical And Physiological Effects

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate in lab experiments is its potential as a novel anticancer agent. It may also have potential as an anti-inflammatory and analgesic agent. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.

Future Directions

There are several future directions for research on tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate. One direction is to further explore its potential as an anticancer agent, including its mechanism of action and its efficacy in animal models. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent, including its effects on specific enzymes and pathways involved in inflammation and pain. Additionally, further research is needed to explore the potential toxicity and side effects of this compound.

Synthesis Methods

The synthesis of tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate involves the reaction of tert-butyl 2-(cyclopropylamino)acetate with ethyl oxalyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature and yields the desired compound in good yields.

Scientific Research Applications

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antitumor activity, and it has been studied as a potential anticancer agent. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)15-10(14)8-7(6-4-5-6)9(12)16-13-8/h6H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAPTFONKREDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate

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